molecular formula C14H13NO4S B8621575 3-(2-(4-Methoxyphenyl)acetamido)thiophene-2-carboxylic acid CAS No. 1016498-67-1

3-(2-(4-Methoxyphenyl)acetamido)thiophene-2-carboxylic acid

Cat. No.: B8621575
CAS No.: 1016498-67-1
M. Wt: 291.32 g/mol
InChI Key: DPXLDJMUSALXCK-UHFFFAOYSA-N
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Description

3-(2-(4-Methoxyphenyl)acetamido)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C14H13NO4S and its molecular weight is 291.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

1016498-67-1

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

3-[[2-(4-methoxyphenyl)acetyl]amino]thiophene-2-carboxylic acid

InChI

InChI=1S/C14H13NO4S/c1-19-10-4-2-9(3-5-10)8-12(16)15-11-6-7-20-13(11)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18)

InChI Key

DPXLDJMUSALXCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(SC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 3-(2-(4-methoxyphenyl)acetamido)thiophene-2-carboxylate (5.7 g, 18.7 mmol) was dissolved in THF/H2O (40 mL, 4/1, v/v). Sodium hydroxide (2.24 g, 56.1 mmol) was added and the reaction mixture was stirred at 60° C. for 8 h. The resulting solution was acidified with 10% aqueous HCl and extracted with ethyl acetate. The organic phase was separated, dried (Na2SO4), filtered and concentrated under vacuum to give 3-(2-(4-methoxyphenyl)acetamido)thiophene-2-carboxylic acid. Retention time (min)=1.678, method [1], MS(ESI) 292.1 (M+H).
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Synthesis routes and methods III

Procedure details

A 3M lithium hydroxide solution (80 mL) was added to methyl-3-(2-(4-methoxyphenyl)acetamido)thiophene-2-carboxylate (7.30 g, 23.91 mmol) dissolved in methanol. The reaction mixture was refluxed for 2 h, cooled to room temperature and then partitioned between ethyl acetate and H2O. The aqueous layer with acidified with conc HCl, filtered and washed with H2O. The precipitate that formed was collected by filtration (8.55 g, quantitative) and used in the next step without further purification. Method [7] m/z 291.9 (M+H); retention time=3.827. 1H-NMR (CD3OD) δ 8.0 (d, J=5.3 Hz, 1H), 7.61 (d, J=5.3 Hz, 1H), 7.26 (d, J=8.3 Hz, 2H), 6.91 (d, J=8.3 Hz, 2H), 3.76 (s, 3H), 3.70 (s, 2H).
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